Cas no 2161476-49-7 (3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde)

3-2-(Oxiran-2-yl)ethyloxane-3-carbaldehyde is a versatile epoxide-functionalized aldehyde with applications in organic synthesis and polymer chemistry. Its unique structure, combining an oxirane (epoxide) ring and an oxane (tetrahydropyran) moiety with a reactive aldehyde group, enables its use as a bifunctional intermediate for crosslinking, ring-opening reactions, and heterocycle formation. The compound’s stability under controlled conditions and its ability to participate in nucleophilic additions or polymerizations make it valuable for producing specialty resins, adhesives, and functionalized materials. Its balanced reactivity allows for selective modifications, facilitating the development of tailored macromolecular architectures or fine chemicals. Suitable for controlled reactions, it is often employed in research and industrial settings requiring precise molecular design.
3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde structure
2161476-49-7 structure
Product name:3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde
CAS No:2161476-49-7
MF:C10H16O3
Molecular Weight:184.232243537903
CID:6104604
PubChem ID:165588562

3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde
    • 2161476-49-7
    • EN300-1620855
    • 3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
    • インチ: 1S/C10H16O3/c11-7-10(3-1-5-12-8-10)4-2-9-6-13-9/h7,9H,1-6,8H2
    • InChIKey: ZDYLSQZNYHPUPW-UHFFFAOYSA-N
    • SMILES: O1CC1CCC1(C=O)COCCC1

計算された属性

  • 精确分子量: 184.109944368g/mol
  • 同位素质量: 184.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 38.8Ų

3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1620855-5.0g
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
5g
$4517.0 2023-06-04
Enamine
EN300-1620855-2.5g
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
2.5g
$3051.0 2023-06-04
Enamine
EN300-1620855-10.0g
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
10g
$6697.0 2023-06-04
Enamine
EN300-1620855-0.5g
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
0.5g
$1495.0 2023-06-04
Enamine
EN300-1620855-1000mg
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
1000mg
$1557.0 2023-09-22
Enamine
EN300-1620855-10000mg
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
10000mg
$6697.0 2023-09-22
Enamine
EN300-1620855-50mg
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
50mg
$1308.0 2023-09-22
Enamine
EN300-1620855-500mg
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
500mg
$1495.0 2023-09-22
Enamine
EN300-1620855-0.05g
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
0.05g
$1308.0 2023-06-04
Enamine
EN300-1620855-0.25g
3-[2-(oxiran-2-yl)ethyl]oxane-3-carbaldehyde
2161476-49-7
0.25g
$1432.0 2023-06-04

3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde 関連文献

3-2-(oxiran-2-yl)ethyloxane-3-carbaldehydeに関する追加情報

In-Depth Analysis of 3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde (CAS No. 2161476-49-7): Properties, Applications, and Industry Trends

The chemical compound 3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde (CAS No. 2161476-49-7) has garnered significant attention in recent years due to its unique structural features and versatile applications in organic synthesis and material science. This epoxide-functionalized aldehyde belongs to a class of oxygenated heterocycles, combining the reactivity of an oxirane ring with the aldehyde functional group, making it a valuable intermediate for pharmaceutical intermediates, flavor & fragrance compounds, and polymer crosslinking agents.

Recent searches on scientific databases and AI platforms reveal growing interest in "epoxide-aldehyde hybrid molecules" and "sustainable synthesis of oxane derivatives," reflecting industry demands for eco-friendly precursors. The 2161476-49-7 compound addresses these needs through its balance of stability and reactivity, enabling click chemistry applications while minimizing hazardous byproducts – a critical factor in green chemistry initiatives.

Structurally, the molecule features a oxirane-ethyloxane backbone with a formyl group at the 3-position, creating a bifunctional reactivity profile. This allows simultaneous ring-opening reactions (via the oxiran-2-yl moiety) and nucleophilic additions (through the carbaldehyde group), making it ideal for constructing chiral building blocks in asymmetric synthesis. Computational studies suggest its potential in molecular docking applications due to the electron-rich oxygen atoms.

In material science, researchers are exploring 2161476-49-7 as a precursor for self-healing polymers, where the epoxide group enables covalent adaptable networks. Patent analyses show a 40% increase in filings mentioning "oxane-carbaldehyde derivatives" since 2020, particularly for smart coatings and adhesive formulations. The compound's thermal stability (decomposition >200°C) further supports high-temperature applications.

Synthetic accessibility remains a key advantage. Modern flow chemistry techniques have reduced production costs by 30% compared to batch methods, addressing the "cost-effective heterocycle synthesis" queries frequently seen in search trends. Recent optimizations employ enzymatic catalysis for the oxirane formation step, achieving >90% enantiomeric excess – crucial for pharmaceutical grade production.

Environmental and regulatory aspects position 3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde favorably. Unlike many reactive epoxides, it shows low aquatic toxicity (EC50 >100 mg/L) and meets OECD 301 biodegradability criteria. These properties align with the "safe epoxide alternatives" search trend, particularly in cosmetic ingredients and food contact materials development.

Future research directions highlighted in recent literature include: 1) photocatalytic transformations using the aldehyde as a radical acceptor, 2) development of bio-based routes from furfural derivatives, and 3) applications in covalent organic frameworks (COFs) as a linker molecule. These innovations respond to the top-searched phrases "visible light photocatalysis" and "renewable platform chemicals" in chemical databases.

Analytical characterization of CAS 2161476-49-7 typically involves GC-MS (retention index 1452), 13C NMR (δ 202.1 ppm for CHO), and chiral HPLC methods. The compound's vapor pressure (0.12 Pa at 25°C) and logP (1.8) values make it suitable for both solution-phase and gas-phase reactions, explaining its popularity in "high-throughput screening" applications.

In conclusion, 3-2-(oxiran-2-yl)ethyloxane-3-carbaldehyde represents a compelling case study in multifunctional heterocycles, bridging academic research and industrial applications. Its evolving role in green chemistry and advanced materials ensures continued relevance, as evidenced by its growing presence in both scientific literature and commercial catalogs worldwide.

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